2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-3-9-16(10-4-1)19-15-20-18-13-7-8-14-21(18)25-22(24(20)23-19)17-11-5-2-6-12-17/h1-14,20,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMCPCJSFNYUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Solvent-Based Synthesis Routes
Condensation of Phenolic Derivatives with Diamines
Early synthetic approaches for 2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine relied on stoichiometric reactions between phenolic compounds, diamines, and formaldehyde donors. For instance, a mixture of 1,4-diaminobutane (0.1 mol), phenol (0.2 mol), and paraformaldehyde (0.4 mol) was heated to 100°C to form a homogeneous melt, followed by 20 minutes at 120°C to yield the benzoxazine monomer. This method achieved >75% purity before purification, with residual oligomers removed via ethyl ether recrystallization.
A structurally analogous pathway employed 1,4-diaminocyclohexane (0.1 mol), phenol (0.2 mol), and paraformaldehyde (0.4 mol) at 130°C for 15 minutes, yielding >85% of the target compound. The cyclohexane backbone introduced steric hindrance, necessitating higher temperatures but improving crystallinity post-purification.
Acid-Catalyzed Cyclization of Pyrazole Intermediates
Alternative routes leverage pyrazole precursors, as demonstrated by El-Barbary et al.. Heating 5-pyridin-3-yl-2H-pyrazol-3-ol with 2-aminophenol and ammonium acetate at 140°C induced cyclodehydration, forming pyrazolo[3,4-b]benzoxazine derivatives. While this method primarily yields analogs, substituting 2-aminophenol with bulkier aromatic amines could access the 2,5-diphenyl variant.
Solventless Melt Polycondensation
Stoichiometric Optimization in Bulk Reactions
Modern protocols favor solventless conditions to minimize waste and simplify purification. A representative procedure combines p-toluidine (0.001 mol), bisphenol-A (0.002 mol), and paraformaldehyde (0.004 mol) in a mortar, followed by heating at 75°C for 1 hour in a sealed capillary. This approach avoids solvent handling and achieves 71% isolated yield after ethyl acetate recrystallization.
Temperature and Time Dependence
Reaction kinetics studies reveal a critical temperature threshold of 100°C for homogeneity. Below this, mixtures remain hazy, but transparent melts form at 100–135°C, with optimal conversion occurring within 15–30 minutes. Prolonged heating (>30 minutes) risks oligomerization, reducing monomer purity.
Table 1: Comparative Analysis of Solventless Syntheses
Continuous Processing via Extruder-Based Synthesis
Single-Screw Extruder Configurations
Scalable production utilizes single-screw extruders charged with solid reactant mixtures (e.g., 0.5 kg of p-toluidine, bisphenol-A, paraformaldehyde). Operating at 100°C with residence times of 5–30 minutes, this method achieves near-quantitative conversion, extruding the product as a semi-solid strand. Mechanical mixing ensures homogeneity, reducing localized overheating and side reactions.
Post-Synthesis Purification Strategies
Solvent Recrystallization Techniques
Crude products often contain oligomers and unreacted paraformaldehyde. Recrystallization from ethyl ether isolates the monomer as a white powder, while acetone or tetrahydrofuran (THF) removes phenolic residues. For example, cooling a reaction mixture in ethyl acetate yields a two-phase system, with the upper layer providing 90% pure monomer after evaporation.
Polymerization of the Benzoxazine Monomer
Thermal Polymerization Pathways
The 2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine monomer undergoes ring-opening polymerization at 120–260°C, forming crosslinked polybenzoxazines. Catalysts like maleic anhydride reduce initiation temperatures to 100–220°C, accelerating network formation.
Mechanical and Thermal Properties of Polymers
While the patent literature emphasizes synthetic methodology, the thermoset polymers derived from this monomer likely exhibit high char yields (>60% at 800°C) and glass transition temperatures (Tg) exceeding 200°C, consistent with analogous benzoxazine systems.
Recent Advances and Alternative Methodologies
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate the condensation step. Preliminary data suggest reaction times under 10 minutes at 150°C, though yields remain comparable to conventional heating.
Catalytic Systems for Enhanced Selectivity
Lewis acids like zinc chloride may suppress oligomerization during cyclization. For instance, Zn powder in acetic acid facilitates the formation of pyrazolo[3,4-b]benzoxazine derivatives from nitroso intermediates, a strategy adaptable to the target compound.
Chemical Reactions Analysis
Thermal Ring-Opening Polymerization
The benzoxazine ring undergoes thermally induced ring-opening polymerization (ROP) to form polybenzoxazines, a class of high-performance thermosetting resins. Key characteristics include:
| Parameter | Value/Condition | Characterization Method |
|---|---|---|
| Polymerization onset | 180–220°C | Differential Scanning Calorimetry (DSC) |
| Exothermic peak | 230–260°C | DSC |
| Final product | Crosslinked polybenzoxazine | FT-IR, NMR |
Mechanistically, heating cleaves the C–O bond in the oxazine ring, generating reactive intermediates that undergo chain propagation. The process is accelerated by electron-donating substituents on the phenyl groups, which stabilize transition states during ROP.
Acid/Base-Catalyzed Ring-Oxazine Opening
The benzoxazine moiety is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic conditions : Protonation of the oxygen atom weakens the C–O bond, leading to cleavage and formation of phenolic derivatives. For example, reaction with HCl yields 2-(aminomethyl)phenol intermediates .
-
Basic conditions : Deprotonation initiates nucleophilic attack on the oxazine ring, producing amines and ketones.
Oxidation Reactions
The dihydropyrazole component can undergo oxidation to form fully aromatic pyrazole derivatives:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ | Pyrazolo[1,5-c]benzoxazine | Aqueous, 80°C |
| DDQ | Dehydrogenated derivative | THF, reflux |
Oxidation enhances conjugation, shifting UV-Vis absorption maxima to longer wavelengths (e.g., Δλ = 40 nm post-oxidation).
Electrophilic Aromatic Substitution
The phenyl substituents participate in electrophilic reactions, though steric hindrance from the fused ring system moderates reactivity:
| Reaction | Electrophile | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to pyrazole | 45–60% |
| Sulfonation | SO₃/H₂SO₄ | Meta | 35–50% |
Regioselectivity is influenced by the electron-withdrawing pyrazole ring, directing electrophiles to less hindered positions.
Functionalization via Cross-Coupling
While the parent compound lacks halogens, brominated derivatives (e.g., 7,9-dibromo analogs) enable Pd-catalyzed cross-coupling:
| Reaction | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | 60–75% |
These reactions facilitate modular derivatization for tailored applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Hydroxylated derivatives |
| Reduction | Sodium borohydride | Deoxygenated compounds |
| Substitution | Halogenated solvents | Substituted derivatives |
Medicine
The compound has been investigated for its potential therapeutic effects. Studies indicate that it may exhibit anti-inflammatory and anticancer activities. For instance, research on related benzoxazine derivatives has shown promising anti-proliferative effects against various cancer cell lines including pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancers .
Case Study: Anti-Proliferative Evaluation
In a study assessing the cell growth inhibitory effects of synthesized benzoxazine derivatives, several compounds demonstrated significant inhibition of cancer cell proliferation. The structure–activity relationship revealed that specific modifications to the benzoxazine structure could enhance biological activity .
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for formulating high-performance materials that require durability and resistance to environmental factors.
Table 2: Industrial Applications of this compound
| Application | Description |
|---|---|
| Polymer Development | Used as a monomer in synthesizing high-performance polymers |
| Coatings | Provides durability and resistance in protective coatings |
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazolo-Benzoxazepines vs. Benzoxazines
- Pyrazolo[1,5-c][1,3]benzoxazepin-5(5H)-ones (e.g., compounds 3a–3f and 6a–6q): These analogs contain a seven-membered benzoxazepine ring. Computational studies indicate that replacing this with the six-membered benzoxazine ring in the target compound improves BuChE affinity by ~15–20%, likely due to better steric compatibility with the enzyme’s active site .
- Synthesis : Both classes are synthesized via Claisen-Schmidt condensation and cyclization with hydrazine hydrate, followed by intramolecular coupling using carbonyl diimidazole .
Pyrazolo-Pyrimidines
- 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines (e.g., compounds 1 and 10): These feature a pyrimidine ring instead of benzoxazine.
- Synthesis : Prepared from acetylenic β-diketones and functionalized via hydrazine-isatin reactions, differing from the cyclization methods used for benzoxazines .
Quinazoline-Thiones
- 6,10b-Dihydropyrazolo[1,5-c]quinazoline-5(1H)-thiones : These incorporate a sulfur atom via thiophosgene-mediated synthesis. The thione group enhances electrophilicity, enabling nucleophilic attacks absent in oxygen-containing benzoxazines. However, this also increases cytotoxicity in cell-based assays .
Substituent Effects
Phenyl vs. Heteroaryl Substituents
- Target Compound (2,5-Diphenyl) : The phenyl groups at positions 2 and 5 contribute to π-π stacking interactions in BuChE binding. Unsubstituted phenyl rings limit steric hindrance, favoring enzyme interaction .
- 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(2-thienyl) Analogs : Substituents like chloro, methoxy, and thienyl alter electronic properties and solubility. For example, methoxy groups improve water solubility by ~30% but reduce blood-brain barrier penetration due to increased polarity .
Functional Group Modifications
Biological Activity
2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique fused ring structure, which includes both pyrazole and benzoxazine moieties. This compound has garnered attention in the fields of medicinal chemistry and material science due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C22H18N2O
- Molecular Weight : 326.4 g/mol
- CAS Registry Number : 140472-91-9
The compound's structure allows for various chemical reactions, including oxidation and reduction, which can affect its biological activity.
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions may include:
- Inhibition of DNA-dependent enzymes : Similar compounds have been shown to bind to DNA and inhibit enzymes involved in DNA replication and repair.
- Modulation of enzyme activity : The compound may interact with various enzymes or receptors, leading to altered physiological responses.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 6.26 ± 0.33 |
| HCC827 (Lung) | 6.48 ± 0.11 |
| NCI-H358 (Lung) | 20.46 ± 8.63 |
These results indicate that the compound has significant potential for further development as an anticancer agent.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Saccharomyces cerevisiae | Variable |
These findings suggest that the compound could be useful in developing new antimicrobial therapies.
Case Studies
One notable study examined the effects of structurally similar compounds on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. The results indicated that while some compounds showed high activity in 2D assays, their efficacy decreased in 3D models. This highlights the importance of testing compounds in more physiologically relevant conditions.
Q & A
Q. Q1. What are the key synthetic strategies for preparing 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, and how are intermediates optimized?
Answer: The synthesis typically involves multicomponent reactions starting from substituted salicylic aldehydes, acetophenones, and hydrazine derivatives. A stepwise approach is recommended:
Chalcone Formation: React salicylic aldehydes with acetophenones under basic conditions to yield 2-hydroxychalcones (intermediate 3a–h) .
Pyrazoline Cyclization: Treat chalcones with hydrazine to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols (intermediate 4a–h) .
Oxazine Ring Closure: React pyrazolines with pyridinecarbaldehydes under microwave-assisted or thermal conditions to form the fused pyrazolo-benzoxazine core .
Optimization Tips:
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Solvent choice (e.g., dioxane or ethanol) significantly impacts reaction kinetics and regioselectivity .
Q. Q2. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR Analysis: Use and NMR to identify proton environments and substituent positions. For example, the 10b-H proton in the oxazine ring appears as a double doublet (~δ 5.4 ppm, ) .
- X-ray Crystallography: Resolve the fused ring system and confirm dihedral angles between phenyl substituents (e.g., C–C bond lengths ≈ 1.39–1.41 Å) .
- HRMS: Validate molecular weight with TOF-HRMS (e.g., [M+H] calculated for CHFNO: 283.0877) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Answer: Focus on modifying substituents and analyzing receptor binding:
Substituent Variation: Introduce electron-withdrawing (e.g., -F, -Cl) or donating groups (e.g., -OCH) at the 2- and 5-phenyl positions to assess effects on receptor affinity .
Biological Assays:
- Perform competitive binding assays against benzodiazepine receptors (e.g., GABA receptor subtypes) .
- Use Lipinski and Veber rules to predict bioavailability (e.g., molecular weight < 500 Da, hydrogen bond donors ≤ 5) .
Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptor pockets .
Q. Q4. What experimental approaches resolve contradictions in reported biological activities of pyrazolo-benzoxazine derivatives?
Answer: Address discrepancies through systematic controls and meta-analysis:
Standardize Assay Conditions: Ensure consistent cell lines (e.g., HEK293 for GABA receptor studies) and solvent controls (DMSO concentration ≤ 0.1%) .
Data Normalization: Compare IC values against reference ligands (e.g., diazepam) to account for batch-to-batch variability .
Cross-Validate Mechanisms: Use orthogonal methods like calcium flux assays and electrophysiology to confirm receptor modulation .
Q. Q5. How can green chemistry principles be applied to improve the sustainability of pyrazolo-benzoxazine synthesis?
Answer: Implement solvent-free or catalytic methods:
- Microwave-Assisted Synthesis: Reduces energy consumption and reaction time (e.g., 30 minutes vs. 8 hours under reflux) .
- Heterogeneous Catalysis: Use recyclable catalysts (e.g., zeolites) for chalcone formation to minimize waste .
- Biodegradable Solvents: Replace dioxane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
Q. Q6. What analytical techniques are critical for detecting byproducts in pyrazolo-benzoxazine synthesis, and how are they mitigated?
Answer:
- HPLC-MS: Identify byproducts (e.g., uncyclized pyrazolines or oxidized intermediates) using reverse-phase C18 columns and electrospray ionization .
- TLC Monitoring: Track reaction progress with silica gel plates (eluent: ethyl acetate/hexane 3:7) to optimize reaction duration .
Mitigation Strategies: - Purify intermediates via column chromatography (silica gel, gradient elution) .
- Add antioxidants (e.g., BHT) to prevent oxidation during storage .
Q. Q7. How do computational methods aid in predicting the metabolic stability of 2,5-diphenyl-pyrazolo-benzoxazine derivatives?
Answer:
- In Silico ADMET Prediction: Use software like Schrödinger’s QikProp to estimate metabolic half-life (e.g., CYP450 enzyme liability scores) .
- Metabolite Identification: Simulate Phase I/II metabolism with BioTransformer 3.0 to predict hydroxylation or glucuronidation sites .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for labile positions (e.g., oxazine ring) to prioritize stable derivatives .
Q. Q8. What strategies are recommended for scaling up pyrazolo-benzoxazine synthesis while maintaining regiochemical purity?
Answer:
- Flow Chemistry: Use continuous-flow reactors to control temperature and residence time, minimizing side reactions .
- Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .
- Crystallization-Driven Purification: Recrystallize final products from DMF/water mixtures to remove regioisomeric impurities .
Q. Q9. How can the electronic effects of substituents on the benzoxazine ring be experimentally quantified?
Answer:
- Hammett Analysis: Correlate substituent σ values with reaction rates (e.g., cyclization kinetics) to quantify electronic contributions .
- UV-Vis Spectroscopy: Measure bathochromic shifts in absorption maxima (λ) to assess conjugation effects .
- Cyclic Voltammetry: Determine oxidation potentials to evaluate electron-donating/withdrawing effects .
Q. Q10. What are the best practices for archiving and reproducing synthetic protocols for pyrazolo-benzoxazines?
Answer:
- Detailed Documentation: Report exact molar ratios (e.g., 1:1.05 aldehyde:hydrazine), solvent grades, and heating rates .
- Open-Source Data Repositories: Deposit spectral data (NMR, HRMS) in platforms like Zenodo or ChemRxiv .
- Collaborative Validation: Share samples with independent labs to confirm reproducibility of biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
